1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one
Description
The compound 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Key structural features include:
- Position 3: A 3,4-dimethylbenzenesulfonyl group, which contributes steric bulk and electron-withdrawing effects.
- Position 7: A chlorine atom, enhancing lipophilicity and influencing electronic properties.
This compound’s synthesis likely involves sequential functionalization of the triazoloquinazoline scaffold, with sulfonylation and nucleophilic aromatic substitution steps .
Properties
IUPAC Name |
1-[4-[[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3S/c1-14-4-10-20(12-15(14)2)35(33,34)25-24-28-23(27-19-8-5-17(6-9-19)16(3)32)21-13-18(26)7-11-22(21)31(24)30-29-25/h4-13H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABLKRTWPKPHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: to form the triazoloquinazoline core.
Sulfonylation: to introduce the sulfonyl group.
Chlorination: to add the chlorine atom.
Amination: to attach the amino group.
Acylation: to introduce the ethanone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Coupling Reactions: Such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Catalysts for coupling reactions: Palladium-based catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.
Material Science: Exploring its properties as a building block for advanced materials, such as polymers or nanomaterials.
Chemical Biology: Studying its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors to alter signaling pathways.
DNA/RNA: Interacting with nucleic acids to affect gene expression.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Position 5: The ethanone-linked phenylamino group distinguishes it from piperidinyl or alkylphenylamino substituents, which may affect solubility and hydrogen-bonding interactions.
- Position 7 : All listed compounds retain a chlorine atom, suggesting a conserved role in electronic modulation or bioactivity.
Physicochemical Properties
- Planarity : Crystallographic studies (e.g., ) confirm the planar triazoloquinazoline core in related compounds, suggesting similar conformational rigidity in the target compound.
Biological Activity
1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one (CAS Number: 893788-87-9) is a complex organic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 506.0 g/mol. Its structure features a triazole ring fused with a quinazoline moiety, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 506.0 g/mol |
| CAS Number | 893788-87-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole and quinazoline moieties allow it to bind to specific enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects such as:
- Anticancer Activity : Inhibition of tumor growth through interference with cell signaling pathways.
- Anti-inflammatory Effects : Modulation of inflammatory responses by targeting cytokine production.
- Antimicrobial Properties : Activity against various bacterial strains by disrupting bacterial cell wall synthesis.
Biological Activity Studies
Recent studies have focused on evaluating the biological activity of compounds similar to 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one. For instance:
- Anticonvulsant Activity : A series of quinazoline derivatives were evaluated for their anticonvulsant properties using animal models. Compounds demonstrated significant activity in maximal electroshock-induced seizures and pentylenetetrazole-induced seizure models .
- CNS Depressant Activity : The sedative-hypnotic effects were assessed using the actophotometer screen and forced swim test, indicating that certain derivatives exhibited potent CNS depressant activity .
Case Study 1: Anticancer Evaluation
A study investigated the anticancer potential of various triazoloquinazoline derivatives, including those with similar structures to our compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
Another research explored the antimicrobial efficacy of compounds related to 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibition zones in bacterial cultures treated with these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
